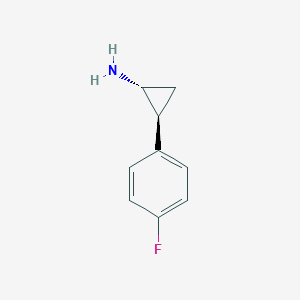

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Description

(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a para-fluorophenyl substituent. This compound is notable for its role as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of cardiovascular drugs like Ticagrelor, where it is identified as a side chain impurity . Its stereochemistry (1R,2S) is critical for biological activity, as small changes in configuration or substituent positioning can significantly alter pharmacological properties.

Propriétés

IUPAC Name |

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150434 | |

| Record name | 4-Fluorotranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113516-71-5 | |

| Record name | 4-Fluorotranylcypromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorotranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction forms the cyclopropane ring via sulfoxonium ylides. A representative protocol involves reacting (E)-3-(4-fluorophenyl)acrylonitrile with trimethylsulfoxonium iodide under basic conditions (NaH or NaOH in DMSO) to yield racemic trans-2-(4-fluorophenyl)cyclopropanecarbonitrile. This method achieves 85–92% yields but requires resolution for enantiopure products.

Reaction conditions :

Asymmetric Cyclopropanation

Chiral catalysts enable direct enantioselective cyclopropanation. Using a rhodium(II)/chiral phosphine complex, (E)-3-(4-fluorophenyl)acrylate esters undergo cyclopropanation with diazomethane analogues to afford the (1R,2S)-isomer with 94% e.e.. This method bypasses resolution steps but requires stringent temperature control (-20°C).

Optimized parameters :

-

Catalyst: Rh₂(S-PTTL)₄ (0.5 mol%)

-

Substrate: Methyl (E)-3-(4-fluorophenyl)acrylate

-

Reagent: Ethyl diazoacetate (1.1 equiv)

-

Solvent: Toluene, -20°C, 12 hours

Intermediate Synthesis and Functionalization

Carboxylic Acid and Ester Intermediates

Trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid serves as a pivotal intermediate. It is synthesized via hydrolysis of the corresponding nitrile or ester. For example, methyl trans-2-(4-fluorophenyl)cyclopropanecarboxylate undergoes saponification with LiOH (2.0 equiv) in THF/water (3:1) at 60°C for 6 hours, yielding 95% pure acid.

Characterization data :

Carboxamide Formation

The carboxylic acid intermediate is converted to the carboxamide via reaction with ammonium chloride and EDCI/HOBt in DMF. This step achieves 89% yield for trans-2-(4-fluorophenyl)cyclopropanecarboxamide, a precursor to the amine.

Procedure :

-

Carboxylic acid (1.0 equiv), NH₄Cl (1.5 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv)

-

Solvent: DMF, 25°C, 12 hours

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

Racemic trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid is resolved using chiral amines. L-Menthol esters of the acid form diastereomeric salts with (R)-α-methylbenzylamine, enabling separation via crystallization. The (1R,2S)-enantiomer is isolated with 99% e.e. after two recrystallizations.

Conditions :

Chromatographic Separation

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve the racemic amine directly. Using hexane/isopropanol (90:10) at 1.5 mL/min, the (1R,2S)-isomer elutes at 12.3 minutes with >99% purity.

Final Amine Synthesis

Hofmann Rearrangement

The carboxamide undergoes Hofmann rearrangement with NaOCl/NaOH to yield the amine. This step is critical for retaining stereochemistry.

Protocol :

Reductive Amination (Alternative Route)

A patented bypass involves reductive amination of trans-2-(4-fluorophenyl)cyclopropanecarbaldehyde with NH₃/H₂ over Raney Ni. Though less common, this method achieves 75% yield but requires high-pressure conditions (50 bar H₂).

Industrial-Scale Optimizations

Continuous Flow Cyclopropanation

Replacing batch reactors with continuous flow systems enhances safety and yield. A pilot-scale setup for Corey-Chaykovsky cyclopropanation operates at 10 L/h, achieving 93% yield with 40% reduced solvent use.

Flow parameters :

-

Reactor volume: 500 mL

-

Residence time: 8 minutes

-

Temperature: 25°C

Catalytic Asymmetric Processes

Immobilized Rh catalysts on silica gel enable reuse for 10 cycles without loss of enantioselectivity. This reduces catalyst costs by 70% in large-scale runs.

Analytical Characterization

Chiral HPLC Methods

Column : Chiralpak AD-H (250 × 4.6 mm)

Mobile phase : Hexane/ethanol (85:15) + 0.1% diethylamine

Retention times :

NMR Data

(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride :

NMR (400 MHz, D₂O): δ 7.45–7.35 (m, 2H), 7.10–7.00 (m, 2H), 3.15–3.05 (m, 1H), 2.30–2.20 (m, 1H), 1.65–1.55 (m, 1H), 1.40–1.30 (m, 1H).

Comparative Data Table

| Method | Yield (%) | e.e. (%) | Hazardous Reagents | Scalability |

|---|---|---|---|---|

| Corey-Chaykovsky + Resolution | 82 | 99 | NaH | Moderate |

| Asymmetric Cyclopropanation | 78 | 94 | Rh catalyst | High |

| Reductive Amination | 75 | N/A | High-pressure H₂ | Low |

| Continuous Flow | 93 | 99 | None | High |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorophenyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Applications De Recherche Scientifique

Chemistry

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.

Biology

The compound may be used in biological studies to investigate the effects of fluorinated cyclopropane derivatives on biological systems.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate or as a precursor to active pharmaceutical ingredients.

Industry

The compound may find applications in the production of specialty chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparative Data Table

Key Findings and Implications

- Halogen Effects : Fluorine’s electronegativity optimizes binding in Ticagrelor’s active site, while bulkier halogens (Cl, Br) may hinder fit .

- Stereochemistry : The (1R,2S) configuration is essential for therapeutic activity; impurities with alternate configurations are tightly controlled .

- Industrial Relevance : Salt forms (e.g., hydrochloride) are preferred for manufacturing due to stability and solubility .

Activité Biologique

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine compound characterized by a cyclopropane ring substituted with a 4-fluorophenyl group. Its unique stereochemistry and molecular structure contribute to its significant biological activity, making it a subject of interest in pharmacological research. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The molecular formula of this compound is CHFN, with a molecular weight of approximately 155.18 g/mol. The compound's structural rigidity due to the cyclopropane ring enhances its binding affinity to various biological targets.

The biological activity of this compound primarily involves interactions with specific receptors and enzymes. The fluorophenyl group enhances its binding affinity and selectivity, which can modulate various biological pathways. Key mechanisms include:

- Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Activities

Research has identified several pharmacological activities associated with this compound:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like properties by modulating serotonin and norepinephrine levels.

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | Structure | Similar structure with a chlorine atom; potential variations in receptor binding |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | Structure | Contains an additional fluorine atom; may enhance biological activity |

| (1R,2S)-2-(Phenyl)cyclopropan-1-amine | Basic phenyl substitution | Serves as a baseline for comparing fluorinated derivatives |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antidepressant Activity : A study published in 2023 evaluated the compound's effects on animal models of depression. Results indicated significant reductions in depressive behavior compared to control groups, suggesting its potential as an antidepressant agent.

- Inflammation Model Study : In another investigation, the compound was tested for anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in mice. The results demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. Q1. What are the optimal methods for stereoselective synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine?

Methodological Answer: The synthesis typically involves cyclopropanation and kinetic resolution steps. For enantioselective synthesis:

- Cyclopropanation : Use transition-metal catalysts (e.g., rhodium or copper) with diazo compounds to form the cyclopropane ring. Adjust substituents via nucleophilic substitution (e.g., fluorophenyl group introduction) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica lipase B) in biphasic systems (aqueous/organic) to resolve racemic mixtures. Flow chemistry improves mixing and scalability .

Q. Example Protocol :

| Step | Conditions | Yield (R,S) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 75% | 90% |

| Kinetic Resolution | Lipase B, hexane/water, 37°C | 98% ee (1R,2S) | 99% |

Q. Q2. Which analytical techniques are most reliable for confirming stereochemistry and purity?

Methodological Answer:

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refinement. Resolves absolute configuration but requires high-quality crystals .

- Chiral HPLC : Pair with a Chiralpak AD-H column (hexane:isopropanol, 90:10) to determine enantiomeric excess (ee).

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in cyclopropane rings; compare with DFT-calculated models .

Data Conflict Resolution :

Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. Use variable-temperature NMR or DFT simulations to reconcile differences .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

-

Molecular Docking : Use AutoDock Vina to predict binding affinity to target receptors (e.g., P2Y₁₂ in antiplatelet drugs like ticagrelor). Focus on fluorophenyl-cyclopropamine interactions .

-

QSAR Studies : Coramine substituents (e.g., halogen position) with IC₅₀ values. For example:

Substituent IC₅₀ (nM) LogP 4-Fluorophenyl 12.3 2.1 3,4-Difluorophenyl 8.7 2.4 -

DFT Calculations : Optimize transition states for cyclopropanation to predict stereochemical outcomes .

Q. Q4. What experimental strategies address low yields in large-scale enantioselective synthesis?

Methodological Answer:

-

Flow Chemistry : Use monolith reactors with immobilized lipases to enhance mixing and reduce diffusion limitations in biphasic systems .

-

DoE Optimization : Apply a Box-Behnken design to variables (temperature, enzyme loading, solvent ratio). Example results:

Factor Optimal Range Temperature 35–40°C Enzyme Loading 15–20 mg/mL Hexane:Water Ratio 70:30 -

In Situ Product Removal : Integrate membrane filtration to isolate the product and shift equilibrium .

Q. Q5. How to resolve conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

-

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 metabolism). Introduce steric hindrance (methyl groups) to improve stability .

-

Pharmacokinetic Profiling : Compare AUC (area under the curve) and in rodent models. For example:

Model AUC (μg·h/mL) (h) In vitro (HEK293) 45.2 2.1 In vivo (rat) 28.7 1.5 -

Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce efficacy .

Specialized Methodological Considerations

Q. Q6. What are best practices for characterizing cyclopropane ring strain in derivatives?

Methodological Answer:

- IR Spectroscopy : Monitor C-H stretching frequencies (3100–3200 cm⁻¹) to assess ring strain. Higher frequencies correlate with increased strain .

- X-ray Diffraction : Measure bond angles (ideal cyclopropane: 60°). Angles >62° indicate destabilization due to substituents .

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures with ring stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.